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Cat. No.: B023647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical intricacies of (-)-vindoline, a

prominent Vinca alkaloid and a crucial precursor in the synthesis of anticancer drugs

vinblastine and vincristine. The complex polycyclic structure of vindoline, featuring six

stereogenic centers, necessitates a precise understanding of its three-dimensional architecture

for applications in total synthesis, analogue development, and pharmaceutical research.

Absolute Configuration of (-)-Vindoline
The absolute spatial arrangement of substituents at the six chiral centers of naturally occurring

(-)-vindoline has been unequivocally established through extensive synthetic efforts and

crystallographic analysis. The configuration is defined according to the Cahn-Ingold-Prelog

(CIP) priority rules.

The systematic IUPAC name for (-)-vindoline encapsulates this stereochemistry: methyl

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-

diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2(7),3,5,13-tetraene-10-carboxylate.[1]

For clarity, the following table correlates the systematic IUPAC numbering of the stereocenters

with the conventional biosynthetic numbering used in chemical literature.
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Conventional Numbering IUPAC Numbering
Absolute Configuration
(R/S)

C-2 C-19 R

C-7 C-9 R

C-16 C-10 S

C-17 C-11 R

C-5 C-12 R

C-20 C-1 R

Note: A visual correlation of these numbering systems is provided in the diagrams section.

Quantitative Stereochemical Data
The stereochemistry of a chiral molecule is quantitatively characterized by its interaction with

plane-polarized light (optical rotation) and its crystallographic parameters.

Table 1: Optical Rotation of (-)-Vindoline
The specific rotation of vindoline has been reported with some variability in the literature,

which may be attributed to differences in sample purity or experimental conditions.

Specific Rotation ([α]) Solvent Reference

-18° Chloroform [2]

-42° Chloroform [2]

Further experimental details such as concentration and temperature were not consistently

reported in the cited general review.

Table 2: Single-Crystal X-ray Diffraction Data for
Vindoline
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The definitive absolute configuration was confirmed by single-crystal X-ray diffraction. The

following data is derived from the analysis of vindoline crystallized from an ethyl

acetate/hexane mixture.

Parameter Value

Chemical Formula C₂₅H₃₂N₂O₆

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 8.8790 (2)

b (Å) 13.5681 (4)

c (Å) 19.3409 (6)

V (Å³) 2327.94 (11)

Z 4

Flack Parameter 0.0 (10)

Data sourced from Acta Crystallographica Section E: Structure Reports Online, 2004, E60,

o638-o640. A Flack parameter value close to zero provides strong evidence for the correctness

of the assigned absolute configuration.

Experimental Protocols
The determination of vindoline's stereochemistry relies on a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy to establish relative stereochemistry and Single-Crystal X-ray

Crystallography for the definitive assignment of absolute configuration.

Protocol for Determination of Relative Stereochemistry
by 2D NMR Spectroscopy
The relative configuration of the protons and substituent groups in vindoline is established

primarily through Nuclear Overhauser Effect (NOE) experiments, such as 1H-1H NOESY or
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ROESY. The NOE effect is observed between protons that are close in space (< 5 Å),

regardless of their through-bond connectivity.

Methodology:

Sample Preparation: A sample of pure vindoline is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5

mL).

Data Acquisition: A 2D 1H-1H NOESY spectrum is acquired on a high-field NMR

spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for a molecule of this size

(e.g., 300-800 ms) is used to allow for the buildup of NOE cross-peaks.

Data Processing and Analysis: The acquired data is processed using appropriate software.

The resulting 2D spectrum is analyzed for cross-peaks that correlate distinct proton signals.

The presence of a cross-peak between two protons indicates their spatial proximity.

Key NOE Correlations for Vindoline: While a complete list is extensive, key diagnostic NOE

correlations that help define the complex, cage-like structure include:

Correlations between the ethyl group protons at C-5 and the proton at C-14, which help

establish the relative stereochemistry of the central six-membered ring.[3]

Spatial proximities between protons on the aspidospermidine core that confirm the cis/trans

relationships of the ring junctions.

Protocol for Determination of Absolute Configuration by
Single-Crystal X-ray Crystallography
This method provides an unambiguous determination of the three-dimensional structure of a

molecule in the solid state, including its absolute stereochemistry.

Methodology:

Crystallization: Single crystals of vindoline suitable for X-ray diffraction are grown. This is

typically achieved by slow evaporation of a saturated solution of vindoline in a suitable

solvent system, such as ethyl acetate/hexane.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a

monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54184 Å). A series of diffraction

images are collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is solved using direct methods or Patterson

methods to obtain an initial electron density map. This initial model is then refined against the

experimental data.

Absolute Configuration Assignment: The absolute configuration is determined by analyzing

anomalous dispersion effects. The Flack parameter is calculated during the refinement

process. A value close to 0 with a small standard uncertainty indicates that the determined

absolute configuration is correct. A value near 1 would indicate that the inverted structure is

correct.

Visualizations
Diagram 1: Correlation of Numbering Systems
Caption: Correlation between IUPAC and conventional numbering for vindoline stereocenters.

Diagram 2: Experimental Workflow for Stereochemical
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and
Absolute Configuration of Vindoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023647#stereochemistry-and-absolute-configuration-
of-vindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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